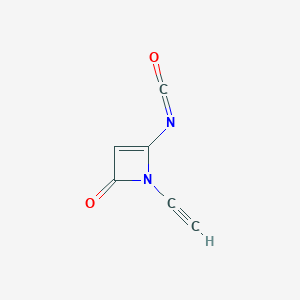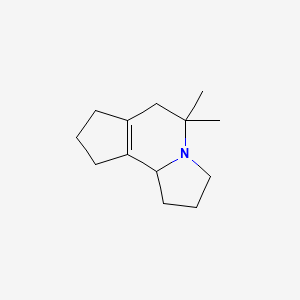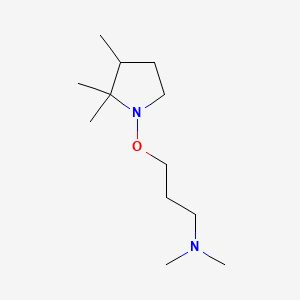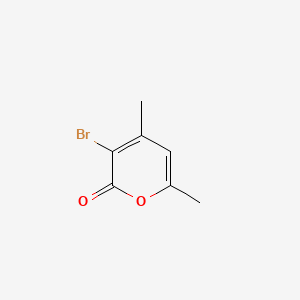
2(1H)-Azetone, 1-ethynyl-4-isocyanato-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(1H)-Azetone, 1-ethynyl-4-isocyanato-(9CI) is a chemical compound with the molecular formula C9H5NO It is known for its unique structure, which includes an ethynyl group and an isocyanato group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Azetone, 1-ethynyl-4-isocyanato-(9CI) typically involves the reaction of an ethynyl-substituted benzene derivative with phosgene or a similar reagent to introduce the isocyanato group. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated systems to maintain precise control over reaction conditions. The use of catalysts and advanced purification techniques ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2(1H)-Azetone, 1-ethynyl-4-isocyanato-(9CI) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the isocyanato group, leading to the formation of amines or other derivatives.
Substitution: The ethynyl and isocyanato groups can participate in substitution reactions, where other functional groups replace them.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized benzene derivatives.
Aplicaciones Científicas De Investigación
2(1H)-Azetone, 1-ethynyl-4-isocyanato-(9CI) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and protein modifications.
Industry: Used in the production of polymers, coatings, and other materials with specific properties.
Mecanismo De Acción
The mechanism by which 2(1H)-Azetone, 1-ethynyl-4-isocyanato-(9CI) exerts its effects involves its reactive functional groups. The isocyanato group can form covalent bonds with nucleophiles, while the ethynyl group can participate in various addition reactions. These interactions allow the compound to modify other molecules and materials, making it a versatile tool in chemical synthesis and research.
Comparación Con Compuestos Similares
Similar Compounds
Benzene, 1-ethynyl-4-isocyanato-: Similar structure but lacks the azetone ring.
Phenyl isocyanate: Contains the isocyanato group but lacks the ethynyl group.
Ethynylbenzene: Contains the ethynyl group but lacks the isocyanato group.
Uniqueness
2(1H)-Azetone, 1-ethynyl-4-isocyanato-(9CI) is unique due to the presence of both the ethynyl and isocyanato groups on the benzene ring, which provides a combination of reactivity and versatility not found in the similar compounds listed above.
Propiedades
Fórmula molecular |
C6H2N2O2 |
|---|---|
Peso molecular |
134.09 g/mol |
Nombre IUPAC |
1-ethynyl-4-isocyanatoazet-2-one |
InChI |
InChI=1S/C6H2N2O2/c1-2-8-5(7-4-9)3-6(8)10/h1,3H |
Clave InChI |
IVJAPMCTVMIXKX-UHFFFAOYSA-N |
SMILES canónico |
C#CN1C(=CC1=O)N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(Dimethylamino)-1-[2-(2-phenylethyl)phenyl]butan-1-one](/img/structure/B13801351.png)
![Hydrocortisone-[1,2,6,7-3H(N)]](/img/structure/B13801355.png)

![[S-(E)]-3,7-dimethyl-3,6-octadien-2-ol](/img/structure/B13801374.png)



![5-Bromo-2-[[[[4-(phenoxymethyl)benzoyl]amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13801395.png)
![2-Chloro-4-phenyl-1-azabicyclo[2.2.2]octane](/img/structure/B13801397.png)


![(S)-N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-(4-fluorophenylthio)-2-hydroxy-2-methylpropanamide](/img/structure/B13801423.png)

